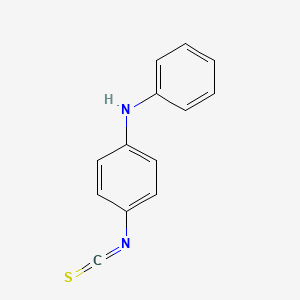

4-isothiocyanato-N-phenylaniline

描述

Contextualization within the Chemistry of Aryl Isothiocyanates

Aryl isothiocyanates are organic compounds that contain the isothiocyanate functional group attached to an aromatic ring. The general structure is R−N=C=S, where R is an aryl group. wikipedia.org These compounds are isomers of thiocyanates (R−S−C≡N) and are generally the more common of the two. wikipedia.org The geometry of aryl isothiocyanates is characterized by a C−N=C bond angle of approximately 165°. wikipedia.org

The synthesis of aryl isothiocyanates can be achieved through several methods. A classic approach involves the reaction of a primary arylamine with carbon disulfide in the presence of aqueous ammonia (B1221849) to form an ammonium (B1175870) dithiocarbamate (B8719985) salt, which is subsequently treated with a heavy metal salt like lead nitrate (B79036) to yield the isothiocyanate. iiab.me Other common methods include the reaction of primary amines with thiophosgene (B130339) or the decomposition of dithiocarbamate salts using reagents like tosyl chloride or cyanuric chloride. organic-chemistry.orgnih.gov More modern, milder methods have also been developed, some utilizing photocatalysis or electrochemistry. organic-chemistry.org For instance, a one-pot synthesis of aryl isothiocyanates from aryl amines has been developed using cyanuric chloride as a desulfurylation reagent under aqueous conditions. nih.gov

Aryl isothiocyanates are electrophiles, with the carbon atom of the -N=C=S group being susceptible to nucleophilic attack. wikipedia.org They readily react with nucleophiles such as amines, alcohols, and thiols. The reaction with primary or secondary amines is particularly notable, as it produces substituted thioureas. They can also undergo addition reactions with compounds that have active hydrogen atoms. The reactivity of a specific aryl isothiocyanate is influenced by the other substituents on the aromatic ring. In the case of 4-isothiocyanato-N-phenylaniline, the N-phenylaniline group influences the electronic properties of the molecule. This compound can be used as an intermediate in the synthesis of various unsymmetrical thioureas and heterocyclic compounds.

Overview of the Significance of the Isothiocyanate Functional Group in Chemical Synthesis and Mechanistic Studies

The isothiocyanate functional group (–N=C=S) is a versatile and significant entity in the realms of chemical synthesis and mechanistic investigations. Its unique reactivity makes it a valuable tool for chemists. Isothiocyanates are key building blocks for synthesizing a variety of organic molecules. chemrxiv.org Their reaction with amines to form thioureas is a cornerstone of their synthetic utility, and these thiourea (B124793) derivatives can be further converted into other structures like guanidines. nih.govnih.gov The electrophilic carbon of the isothiocyanate group can also react with other nucleophiles, enabling the construction of diverse heterocyclic systems. iiab.me

In addition to being a reactive handle for synthesis, the isothiocyanate group has been employed as a protecting group in complex chemical syntheses. For example, it has been used to protect the N-5 position in sialic acid chemistry, where it not only provides protection but also directs the stereochemical outcome of glycosylation reactions with high selectivity. nih.govnih.gov

From a mechanistic standpoint, isothiocyanates are of great interest, particularly due to their biological activities. Many naturally occurring isothiocyanates, found in cruciferous vegetables, exhibit chemopreventive and anticancer properties. nih.govresearchgate.netnih.gov The mechanism behind these effects is linked to the reactivity of the isothiocyanate group. nih.gov It acts as an electrophile that can covalently modify proteins, especially at nucleophilic cysteine residues. This interaction can alter the activity of key enzymes and modulate cellular signaling pathways involved in processes like detoxification, inflammation, and apoptosis (programmed cell death). nih.govscielo.org.co For instance, isothiocyanates have been shown to induce phase II detoxifying enzymes while inhibiting phase I enzymes that can activate carcinogens. scielo.org.coresearchgate.net This modulation of biotransformation enzymes is considered a major mechanism of their cancer-preventive effects. nih.gov

Interactive Data Tables

Table 1: Examples of Isothiocyanate Compounds

| Compound Name | Structure | Notes |

|---|---|---|

| Phenyl isothiocyanate | C₆H₅NCS | Used in Edman degradation for amino acid sequencing. iiab.me |

| Allyl isothiocyanate | CH₂=CHCH₂NCS | A natural isothiocyanate responsible for the pungent taste of mustard and wasabi. wikipedia.orgnih.gov |

| Sulforaphane | C₆H₁₁NOS₂ | A well-studied isothiocyanate from broccoli with noted chemopreventive properties. nih.gov |

| 4-Nitrophenyl isothiocyanate | O₂NC₆H₄NCS | A reagent used in the synthesis of various heterocyclic and biologically active molecules. sigmaaldrich.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenyl isothiocyanate |

| Allyl isothiocyanate |

| Sulforaphane |

| 4-Nitrophenyl isothiocyanate |

| Phenethyl isothiocyanate (PEITC) |

| Thiophosgene |

| Carbon disulfide |

| Tosyl chloride |

| Cyanuric chloride |

| Lead nitrate |

| Aniline (B41778) |

| Thiourea |

| Guanidine |

| Sialic acid |

Structure

3D Structure

属性

IUPAC Name |

4-isothiocyanato-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBCNNOSGFINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877103 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-36-8 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of 4-Isothiocyanato-N-phenylaniline and Related Aryl Isothiocyanates

The preparation of aryl isothiocyanates can be accomplished through several key synthetic routes. These methods offer different advantages concerning substrate scope, reaction conditions, and scalability.

Direct Isothiocyanation of Anilines via Carbon Disulfide and Desulfurization Agents

A prevalent and longstanding method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide (CS₂) to form an intermediate dithiocarbamate (B8719985) salt. cbijournal.comnih.govnih.gov This salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product. nih.govnih.gov This two-step, one-pot process is widely applicable to a range of alkyl and aryl amines. beilstein-journals.org

The initial reaction involves the nucleophilic attack of the primary amine on the carbon of carbon disulfide. This step is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. nih.govorganic-chemistry.org For aromatic amines, inorganic bases have been shown to be particularly effective in aqueous systems. nih.gov

A variety of desulfurizing agents can be employed for the second step. These include:

Tosyl Chloride: A facile and general protocol uses tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent is advantageous as it produces volatile byproducts (CO₂, COS, and tert-butanol), simplifying the workup procedure to simple evaporation. cbijournal.comkiku.dk The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly accelerate the reaction. cbijournal.com

Cyanuric Chloride (TCT): In aqueous conditions, TCT serves as an effective desulfurylating agent for dithiocarbamates generated from a wide range of primary amines, including electron-deficient aromatic amines. beilstein-journals.orgnih.gov

Other Reagents: Various other reagents have been utilized for the desulfurization step, including phosgene (B1210022) substitutes like triphosgene, ethyl chloroformate, and metal salts such as lead nitrate (B79036), cobalt(II) chloride, and copper(II) sulfate. nih.govresearchgate.net

Table 1: Comparison of Desulfurizing Agents for Isothiocyanate Synthesis

| Desulfurizing Agent | Key Advantages | Substrate Scope | Reaction Conditions |

|---|---|---|---|

| Tosyl Chloride | General and facile protocol. organic-chemistry.org | Alkyl and aryl amines. organic-chemistry.org | In situ generation of dithiocarbamate with triethylamine. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Clean reaction with volatile byproducts, simplifying workup. cbijournal.comkiku.dk | Most amines. cbijournal.com | Catalytic DMAP or DABCO accelerates the reaction. cbijournal.com |

| Cyanuric Chloride (TCT) | Effective in aqueous conditions, suitable for electron-deficient amines. beilstein-journals.orgnih.gov | Broad range of primary alkyl and aryl amines. beilstein-journals.org | Biphasic system, often with an inorganic base. nih.gov |

| Triphosgene | High yields and mild reaction conditions. researchgate.net | Alkyl and aryl amines. researchgate.net | Used with a cosolvent system like (CH₃)₂CO-CS₂. researchgate.net |

Electrochemical Synthesis Approaches for Isothiocyanates from Primary Amines

Electrochemical methods offer a green and practical alternative for the synthesis of isothiocyanates, avoiding the need for toxic and expensive reagents. gre.ac.ukacs.orgorganic-chemistry.org This approach involves the condensation of a primary amine with carbon disulfide to form a dithiocarbamate salt in-situ, which is then subjected to anodic desulfurization. gre.ac.ukorganic-chemistry.org

A key advantage of this method is that it can be performed without a supporting electrolyte, which is often a source of waste in electrochemical reactions. gre.ac.ukacs.org The process is generally mild, high-yielding, and demonstrates excellent functional group tolerance. gre.ac.ukmdx.ac.uk The optimized conditions often involve the use of a carbon graphite (B72142) anode and a nickel cathode in a solvent such as methanol (B129727) at a low constant current. organic-chemistry.org

This electrochemical approach has been successfully applied to a variety of substrates, including benzylic, aliphatic, and aromatic amines. organic-chemistry.org While aniline (B41778) derivatives may require the addition of an external base for efficient conversion, the method is broadly applicable and provides an environmentally friendly route to a wide range of isothiocyanates. organic-chemistry.org

Mechanochemical and Solvent-Free Preparation Methods

Mechanochemical synthesis, often performed using ball-milling, presents a solvent-free and environmentally friendly approach to chemical reactions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of aryl thiocyanates and, by extension, can be relevant for isothiocyanate synthesis. researchgate.netnih.gov

In the context of thiocyanate (B1210189) synthesis, ball-milling has been used for the direct thiocyanation of aryl compounds using ammonium (B1175870) thiocyanate and ammonium persulfate as reagents, with silica (B1680970) as a grinding auxiliary. researchgate.netnih.govacs.org This method is performed at room temperature, has short reaction times, and often requires no workup. researchgate.net

For the synthesis of isothiocyanates, mechanochemical methods can be employed to transform anilines into isothiocyanates in the presence of carbon disulfide. nih.gov The decomposition of the intermediate dithiocarbamate salt is promoted by a base like potassium hydroxide. nih.gov This solvent-free approach is rapid, with electron-rich anilines reacting within 40-45 minutes to give high yields. nih.gov However, anilines with electron-withdrawing groups may be less reactive, requiring longer milling times and resulting in more moderate yields. nih.gov

Sandmeyer Reaction Pathways in Aryl Isothiocyanate Synthesis

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides and other derivatives from aryl diazonium salts. wikipedia.orgbyjus.com This reaction can be adapted for the synthesis of aryl thiocyanates, which are isomers of isothiocyanates. The traditional Sandmeyer-type approach for aryl thiocyanates involves the reaction of a diazotized primary aromatic amine with a metal thiocyanate in an aqueous solution. sciencemadness.org However, this method can sometimes result in unsatisfactory yields and the formation of byproducts, including the isomeric aryl isothiocyanates. sciencemadness.org

Improvements to this method have been developed to favor the formation of aryl thiocyanates with higher yields and minimal isomer formation. One such improvement involves the use of dry arenediazonium o-benzenedisulfonimides, which react with sodium thiocyanate in anhydrous acetonitrile (B52724). researchgate.net This reaction can be performed in the presence of copper powder at room temperature or at a slightly elevated temperature without a metal catalyst, providing good to excellent yields of the aryl thiocyanate. researchgate.net

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org It begins with the formation of an aryl diazonium salt from a primary aryl amine, which is then treated with a copper(I) salt. byjus.comnih.gov A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the nucleophile to form the final product.

Microwave-Assisted Synthetic Protocols for Isothiocyanate Formation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. tandfonline.comresearchgate.netyoutube.com This technology has been successfully applied to the synthesis of isothiocyanates.

One microwave-assisted approach involves the desulfuration of in-situ formed dithiocarbamates from primary amines and carbon disulfide. researchgate.net Notably, this decomposition can proceed without the need for an additional desulfurizing agent under microwave irradiation. researchgate.net This "greener" one-pot protocol is scalable and has been shown to proceed without racemization for chiral amines. researchgate.net

Another microwave-assisted method utilizes the thionation of isocyanides with Lawesson's reagent in the presence of a catalytic amount of an amine base, such as triethylamine, in water. tandfonline.comresearchgate.net This approach avoids the use of toxic and volatile reagents like thiophosgene (B130339) or carbon disulfide. tandfonline.com Comparative studies have demonstrated that microwave-assisted syntheses generally result in higher yields in significantly shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Isothiocyanate synthesis from isocyanides | Longer reaction times, lower yields | Shorter reaction times, higher yields | tandfonline.comresearchgate.net |

| Nucleophilic aromatic substitution | 12-24 hours, 35-60% yield | 10 minutes, ~100% yield | youtube.com |

| Triazole synthesis | 60 minutes, 45-60% yield | 10 minutes, higher yield | youtube.com |

Reaction Mechanisms of Isothiocyanate Formation

The most common pathway for the synthesis of isothiocyanates from primary amines involves the formation and subsequent decomposition of a dithiocarbamate salt. nih.gov The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbon atom of carbon disulfide. cbijournal.com This initial step, which is reversible, forms a dithiocarbamic acid. cbijournal.com In the presence of a base, this acid is deprotonated to form a dithiocarbamate salt. nih.gov

The second stage of the reaction is the decomposition of the dithiocarbamate salt, which is facilitated by a desulfurizing agent. nih.gov For instance, when using di-tert-butyl dicarbonate (Boc₂O), the dithiocarbamate attacks the carbonyl group of Boc₂O. This is followed by a series of steps that ultimately lead to the elimination of carbonyl sulfide (B99878) (COS), carbon dioxide (CO₂), and a tert-butoxide anion, resulting in the formation of the isothiocyanate. kiku.dk

In electrochemical synthesis, the mechanism also proceeds through a dithiocarbamate intermediate. organic-chemistry.org This intermediate undergoes anodic desulfurization, where an electron is transferred from the dithiocarbamate to the anode, initiating a radical cascade that results in the formation of the isothiocyanate and elemental sulfur.

The Sandmeyer reaction for thiocyanate synthesis follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The process is initiated by a one-electron transfer from a copper(I) catalyst to the diazonium salt, which generates an aryl radical and releases nitrogen gas. wikipedia.org This aryl radical then reacts with a thiocyanate source to yield the aryl thiocyanate and regenerate the copper(I) catalyst.

Understanding the Role of Dithiocarbamate Intermediates

The most prevalent and widely utilized method for synthesizing isothiocyanates, including this compound, involves the decomposition of dithiocarbamate salts. nih.gov This process typically begins with the reaction of a primary amine, in this case, 4-amino-N-phenylaniline, with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. nih.govchemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.govchemrxiv.org

The formation of the dithiocarbamate salt is a critical step, and the reaction conditions are generally consistent across various synthetic protocols. nih.gov The choice of base and solvent can influence the reaction's efficiency. For instance, the use of triethylamine in dichloromethane (B109758) has been shown to facilitate the rapid formation of the dithiocarbamate intermediate. nih.gov The subsequent desulfurization step can be achieved using a wide array of reagents. Some common desulfurizing agents include:

Tosyl chloride: This reagent, in combination with a base like triethylamine, effectively mediates the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org

Hydrogen peroxide: Considered a greener alternative, hydrogen peroxide is effective for the synthesis of non-chiral isothiocyanates. nih.gov

Di-tert-butyl dicarbonate (Boc₂O): This reagent is advantageous as its byproducts, carbon dioxide and carbonyl sulfide, are easily removed. cbijournal.com

Iodine: In conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), iodine promotes the desulfurization to produce the isothiocyanate and elemental sulfur. chemrxiv.orgrsc.org

2,4,6-trichloro-1,3,5-triazine (TCT): This reagent has been used in a biphasic system to convert N-aryl dithiocarbamates to their corresponding isothiocyanates in good yields. cbijournal.com

| Desulfurizing Agent | Key Features | Reference |

|---|---|---|

| Tosyl chloride | Mediates decomposition of in situ generated dithiocarbamate salts. | organic-chemistry.org |

| Hydrogen peroxide | A "green" and effective option for non-chiral isothiocyanates. | nih.gov |

| Di-tert-butyl dicarbonate (Boc₂O) | Byproducts are volatile and easily removed. | cbijournal.com |

| Iodine/TBAI | Promotes desulfurization, producing elemental sulfur. | chemrxiv.orgrsc.org |

| 2,4,6-trichloro-1,3,5-triazine (TCT) | Effective in biphasic systems for N-aryl dithiocarbamates. | cbijournal.com |

Investigation of Proton Transfer and Electron Transfer Processes

The reactivity of isothiocyanates can be influenced by proton transfer (PT) and electron transfer (ET) processes. In the context of isothiocyanate chemistry, these processes are often coupled and can dictate the reaction pathway and product distribution. Proton-coupled electron transfer (PCET) reactions can occur through stepwise or concerted mechanisms. nih.gov

In a stepwise process, an initial electron transfer can lead to the formation of a radical anion, which may then undergo further reactions. For example, the rearrangement of certain benzyl (B1604629) thiocyanates to their corresponding isothiocyanates has been shown to proceed through a photoinduced electron transfer mechanism, involving the cleavage of the carbon-sulfur bond in the resulting anion radical. researchgate.net While this specific example relates to the formation of an isothiocyanate from a thiocyanate isomer, it highlights the role of electron transfer in the broader chemistry of these functional groups.

Conversely, an initial proton transfer can alter the electronic properties of the substrate, making it more or less susceptible to subsequent electron transfer. The chemoselectivity of PCET reactions is highly dependent on the reaction mechanism. nih.gov A concerted PCET, where the proton and electron are transferred in a single kinetic step, avoids the formation of high-energy charged intermediates. nih.gov The thermodynamic driving force of the PCET reaction plays a significant role in its kinetics, with more exergonic reactions generally proceeding at faster rates. nih.gov

While direct studies on the proton and electron transfer processes of this compound are not extensively detailed in the provided search results, the general principles of PCET are applicable to its reactions. For instance, in reactions with nucleophiles, the protonation state of the nucleophile or the isothiocyanate itself can influence the reaction rate and outcome.

Chemical Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) in this compound is a highly reactive functional group, making the compound a valuable building block in organic synthesis. cbijournal.com Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the cumulative double bond system allows for participation in various cyclization reactions.

Nucleophilic Addition Reactions Leading to Thiourea (B124793) Formation

One of the most fundamental reactions of isothiocyanates is their reaction with primary and secondary amines to form thiourea derivatives. researchgate.netresearchgate.net The reaction of this compound with an amine proceeds via nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov This reaction is a cornerstone in the synthesis of a diverse array of thiourea compounds.

The versatility of this reaction allows for the synthesis of both symmetrical and unsymmetrical thioureas. organic-chemistry.org For instance, reacting this compound with different amines provides a straightforward route to novel thiourea derivatives. researchgate.net These reactions are often carried out under mild conditions and can be facilitated by various catalysts or solvent systems. An "on-water" reaction of isothiocyanates with amines has been reported as a sustainable and chemoselective method for synthesizing unsymmetrical thioureas. organic-chemistry.org

The formation of thiourea derivatives is a key step in the synthesis of more complex heterocyclic systems and has been utilized in the preparation of various biologically active molecules. cbijournal.comnih.gov

Cyclization Reactions for Heterocyclic Ring Synthesis

The isothiocyanate moiety of this compound is a versatile precursor for the synthesis of a wide range of nitrogen and sulfur-containing heterocyclic compounds. cbijournal.com These reactions often involve an initial nucleophilic addition to the isothiocyanate followed by an intramolecular cyclization.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized through various routes, often involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While a direct synthesis of pyrazoles from this compound is not explicitly detailed in the provided results, isothiocyanates can be used to generate intermediates that subsequently lead to pyrazole formation. For example, the reaction of isothiocyanates with active methylene (B1212753) compounds can generate thiocarbamoyl derivatives that can be further elaborated into heterocyclic systems.

Thiadiazoles: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide (B42300) precursors, which can be readily obtained from the reaction of isothiocyanates with hydrazine. nih.gov The subsequent cyclization of the thiosemicarbazide with various reagents, such as acylating agents followed by dehydration, leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. nih.gov Another approach involves the iodine-mediated oxidative C-N and N-S bond formation from isothiocyanates to yield 5-amino-1,2,4-thiadiazoles. organic-chemistry.org

Triazoles: 4-Amino-1,2,4-triazole-3-thiol derivatives can be synthesized from isothiocyanates. The process involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base. researchgate.net Additionally, iodine-mediated oxidative C-N and N-S bond formations in water can be used to synthesize 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org

Quinazolines: The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with various reagents. organic-chemistry.org While a direct one-step reaction of this compound to form a quinazoline (B50416) is not described, the isothiocyanate can be used to introduce a thiourea moiety which can then be part of a subsequent cyclization to form the quinazoline ring system. For example, 4-quinazoline-thiol can be prepared, which can then be further functionalized. researchgate.net

Thioxoimidazolidinones: The synthesis of thioxoimidazolidinones often involves the reaction of an amino acid or its derivative with an isothiocyanate. The reaction of an α-amino acid with an isothiocyanate can lead to the formation of a 2-thiohydantoin, which is a class of thioxoimidazolidinones. researchgate.net

| Heterocycle | General Synthetic Strategy | Reference |

|---|---|---|

| Pyrazoles | Reaction with hydrazine derivatives and subsequent cyclization. | nih.gov |

| Thiadiazoles | Formation of a thiosemicarbazide intermediate followed by cyclization. | nih.gov |

| Triazoles | Formation of a thiosemicarbazide intermediate and subsequent cyclization. | researchgate.net |

| Quinazolines | Can be part of a multi-step synthesis involving the formation of a thiourea intermediate. | researchgate.net |

| Thioxoimidazolidinones (Thiohydantoins) | Reaction with amino acids. | researchgate.net |

Palladium-Catalyzed Ring-Opening Cyclization Reactions with Aziridines

Information regarding palladium-catalyzed ring-opening cyclization reactions of this compound with aziridines was not found in the provided search results.

Insertion Reactions into Organometallic Bonds

Isothiocyanates are known to undergo insertion reactions into various metal-element bonds. For instance, phenyl isothiocyanate has been shown to insert into the Nd-S bond of a neodymium complex. In this particular study, the reaction of [(CH₃C₅H₄)₂Nd(µ-SPh)(THF)]₂ with phenyl isothiocyanate resulted in the formation of a complex where the isothiocyanate inserted into the neodymium-sulfur bond, leading to a new η²-coordinated ligand.

While this specific example does not involve this compound, it demonstrates the general reactivity pattern of aryl isothiocyanates with organometallic compounds. It is plausible that this compound would exhibit similar reactivity, undergoing insertion into metal-carbon, metal-nitrogen, or other metal-element bonds to form new organometallic complexes. These types of reactions are significant for the synthesis of novel coordination compounds with potentially interesting catalytic or material properties.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural confirmation of 4-isothiocyanato-N-phenylaniline. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a detailed picture of the electronic environment and connectivity of the atoms within the molecule.

Interactive Table: Representative NMR Data for N-Phenylaniline Derivatives

The following table presents typical ¹H and ¹³C NMR data for closely related N-phenylaniline compounds, illustrating the types of signals expected for this compound. Data is recorded on a 400 MHz spectrometer with CDCl₃ as the solvent. rsc.orgrsc.org

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methyl-N-phenylaniline | 7.20 (t, J=7.6 Hz, 2H), 7.05 (d, J=8.1 Hz, 2H), 7.01-6.94 (m, 4H), 6.85 (t, J=7.3 Hz, 1H), 5.65 (brs, 1H, NH), 2.32 (s, 3H, CH₃) | 144.1, 140.5, 131.1, 130.1, 129.5, 120.5, 119.1, 117.1, 21.2 |

| 4-Chloro-N-phenylaniline | 7.25 (t, J=7.6 Hz, 2H), 7.19 (d, J=8.4 Hz, 2H), 7.03 (d, J=8.5 Hz, 2H), 6.97 (d, J=8.7 Hz, 2H), 6.94 (t, J=7.3 Hz, 1H) | 142.5, 141.7, 129.2, 129.1, 125.3, 121.4, 118.7, 118.0 |

| 4-Bromo-N-phenylaniline | 7.36-7.26 (m, 4H), 7.07-6.93 (m, 5H), 5.71 (brs, 1H) | 142.3, 132.1, 129.4, 121.6, 118.9, 118.2, 112.6 |

| 4-(Phenylamino)benzonitrile | 7.46 (d, J=8.4 Hz, 2H), 7.36 (t, J=8.0 Hz, 2H), 7.17 (d, J=8.0 Hz, 2H), 7.13 (t, J=7.2 Hz, 1H), 6.97 (d, J=8.4 Hz, 2H), 6.18 (bs, 1H) | 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 |

Isotope labeling is a powerful technique where atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) to trace their path through chemical reactions or to aid in structural analysis. nih.govsigmaaldrich.com This method is particularly valuable for elucidating reaction mechanisms and for simplifying complex NMR spectra. nih.gov

In the context of this compound, ¹⁵N labeling could be employed to study reactions involving the nitrogen atoms. nih.gov For example, by selectively labeling one of the nitrogen atoms, one could track its role in a subsequent chemical transformation. The measurement of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants provides unambiguous information about molecular structure and connectivity. nih.gov While specific studies employing isotope labeling for mechanistic investigation of this compound were not found in the searched literature, the general principles of this technique are widely applied in organic and biological chemistry. nih.govosti.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). youtube.comyoutube.com This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in identifying unknown substances or confirming the synthesis of a target molecule like this compound. nih.gov Techniques like time-of-flight (TOF) or Orbitrap are commonly used for HRMS. nih.gov For this compound (C₁₃H₁₀N₂S), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (a precursor ion), inducing its fragmentation, and then analyzing the resulting fragment ions. nih.gov This process provides detailed structural information about the precursor ion. nih.gov The fragmentation patterns observed for this compound would be characteristic of its structure, involving cleavages at the isothiocyanate group and within the N-phenylaniline backbone.

Radical-Directed Dissociation (RDD) is a more advanced MS/MS technique used to obtain detailed structural information, particularly for complex molecules like lipids and peptides. nih.govamazonaws.com In RDD, a radical site is generated on the molecule, which then directs fragmentation pathways that are often different and more informative than those from conventional collision-induced dissociation (CID). amazonaws.comumich.edu While direct application of RDD to this compound is not documented in the searched results, the technique's ability to induce specific bond cleavages could be valuable for distinguishing it from structural isomers.

Advanced Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For a compound like this compound, chromatographic methods are essential for its purification after synthesis and for its quantification in analytical samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the analysis and purification of isothiocyanates. mdpi.com A typical HPLC setup would use a reverse-phase column (like a C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comresearchgate.net Detection is often performed using an ultraviolet (UV) detector. mdpi.com For compounds that lack a strong UV chromophore, pre-column derivatization with an agent like phenyl isothiocyanate (PITC) can be used to enhance detection, a technique that highlights the reactivity of the isothiocyanate group itself. scholarsresearchlibrary.com

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, is another method used for the analysis of isothiocyanates. mdpi.com However, the potential for thermal degradation of some isothiocyanates under GC conditions must be considered. mdpi.com Other techniques like thin-layer chromatography (TLC) are often used for rapid monitoring of reactions and preliminary purity assessment. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Isothiocyanate and Derivative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of isothiocyanates, including aromatic variants like this compound. mdpi.com Its application is extensive, from quality control to the analysis of complex biological samples. Reversed-phase HPLC is the most common modality, typically utilizing a C18 stationary phase to separate compounds based on their hydrophobicity. nih.govscholarsresearchlibrary.compsu.edu

The mobile phase in these separations usually consists of a gradient mixture of an aqueous buffer (such as sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. nih.govscholarsresearchlibrary.compsu.eduresearchgate.net Detection is frequently accomplished using an ultraviolet (UV) detector. The phenyl and aniline (B41778) rings within this compound act as chromophores, allowing for sensitive detection. For derivatives of the related compound, phenyl isothiocyanate, a wavelength of 254 nm is commonly used. psu.edu Due to the high reactivity of the isothiocyanate group, pre-column derivatization is a common strategy to enhance detectability and stability. For instance, reaction with an amine forms a thiourea (B124793) derivative, which possesses strong UV absorbance suitable for analysis. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | scholarsresearchlibrary.compsu.edu |

| Mobile Phase | Gradient elution with Acetonitrile and aqueous buffer (e.g., Sodium Acetate, Phosphate Buffer) | psu.eduresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govscholarsresearchlibrary.com |

| Detection | UV Detector (e.g., 246 nm, 254 nm) | nih.govpsu.edu |

| Derivatization | Pre-column with reagents like Phenyl isothiocyanate (PITC) for amines or reaction of ITC with N-acetyl-L-cysteine | scholarsresearchlibrary.commostwiedzy.pl |

Gas Chromatography (GC) for Volatile Isothiocyanate Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.comnih.gov It is particularly well-suited for smaller, more volatile isothiocyanates. mdpi.com The analysis is typically performed using a capillary column, such as a ZB-5 or DB-5, and detection is commonly achieved with a Flame Ionization Detector (FID) or by coupling the GC to a Mass Spectrometer (GC-MS). nih.govscispace.com

However, the application of GC to larger, less volatile, and potentially thermolabile isothiocyanates like this compound can be challenging. Thermal degradation within the high-temperature environment of the GC injector is a significant concern for many ITCs. mdpi.comacs.org This can lead to the formation of rearrangement products or decomposition, complicating quantification and identification. For compounds that can be vaporized without decomposition, GC provides excellent resolution and sensitivity. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary Column (e.g., ZB-5, Rtx-5) | nih.govscispace.com |

| Carrier Gas | Helium or Nitrogen | nih.govscispace.com |

| Injector Temperature | 250 °C | scispace.com |

| Oven Program | Temperature ramp (e.g., 70 °C to 280 °C at 5 °C/min) | scispace.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | mdpi.comscispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. mdpi.com This hyphenated technique is exceptionally powerful for the analysis of isothiocyanates in complex mixtures, such as biological fluids and plant extracts. mdpi.comnih.gov LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), allows for the unambiguous identification and precise quantification of target compounds. nih.govresearchgate.net

For the analysis of this compound, a reversed-phase LC separation would be followed by ionization, commonly using Electrospray Ionization (ESI), which is well-suited for polar and semi-polar molecules. acs.orgnih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). In MS/MS mode, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented, and the resulting product ions are detected, providing structural confirmation and minimizing matrix interference. nih.gov

| Parameter | Setting | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water with formic acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | acs.orgnih.gov |

| MS Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | nih.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) for MS/MS | nih.govnih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an alternative analytical technique that offers high separation efficiency and resolution. nih.gov CE separates ions based on their electrophoretic mobility within a narrow capillary under the influence of a high electric field. While less common than LC-MS for routine isothiocyanate analysis, CE-MS has been successfully applied to the analysis of ITC precursors (glucosinolates) and their hydrolysis products. mdpi.comacs.org

A key challenge in CE-MS is the interface between the CE system and the mass spectrometer. The non-volatile salts often used in CE buffers can contaminate the ion source and suppress the analyte signal. nih.gov However, for analytes like this compound, which can be analyzed using volatile buffer systems, CE-MS can provide a high-performance separation with minimal sample consumption. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule. The aromatic rings (phenyl and aniline) in this compound contain π-electrons that absorb strongly in the UV region, making it a chromophore. The formation of derivatives, such as thioureas, can shift the absorption maximum and increase the molar absorptivity, a feature often exploited for quantification following HPLC separation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The isothiocyanate group (-N=C=S) is particularly notable in the IR spectrum, displaying a very strong and sharp characteristic absorption band. This peak is crucial for confirming the presence of the isothiocyanate functionality and for monitoring its conversion during chemical reactions.

| Functional Group | Spectroscopic Technique | Characteristic Signal/Wavenumber | Reference |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | IR Spectroscopy | ~2000-2275 cm⁻¹ (strong, sharp) | |

| Aromatic C=C | IR Spectroscopy | ~1450-1600 cm⁻¹ | |

| Secondary Amine (N-H) | IR Spectroscopy | ~3300-3500 cm⁻¹ (moderate) | |

| Aromatic Rings | UV-Vis Spectroscopy | Strong absorption in UV range (e.g., ~254 nm for derivatives) | psu.edu |

Derivatization Strategies for Enhanced Analytical Detection and Quantitation

The high reactivity of the isothiocyanate group is a cornerstone of derivatization strategies designed to improve analytical performance. mdpi.com These strategies address challenges such as the volatility and instability of some ITCs and enhance the sensitivity of detection by introducing moieties with strong UV absorbance or high ionization efficiency. mdpi.comresearchgate.net

The electrophilic carbon atom of the isothiocyanate group readily reacts with a variety of nucleophiles.

Reaction with Thiols: A widely adopted method involves reacting the isothiocyanate with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol. mdpi.commostwiedzy.pl This reaction forms a stable dithiocarbamate (B8719985) or related adduct that is less volatile and often exhibits better chromatographic properties and ionization efficiency in LC-MS. mdpi.commostwiedzy.placs.org

Reaction with Amines: The reaction of isothiocyanates with primary or secondary amines to form thiourea derivatives is a classic and robust derivatization method. nih.gov Phenyl isothiocyanate (PITC), a related aromatic isothiocyanate, is famously used as "Edman's reagent" to derivatize the N-terminal amino acids of peptides for sequencing. researchgate.netsigmaaldrich.com This principle is broadly applicable for converting amines into derivatives that are easily detected by UV-HPLC. scholarsresearchlibrary.comnih.gov

Reaction with Ammonia (B1221849): A simple derivatization can be achieved by reacting an isothiocyanate with ammonia to yield a thiourea. nih.gov This introduces a chromophore and creates a more polar, less volatile derivative suitable for LC analysis. nih.govresearchgate.net

These derivatization approaches are crucial for achieving the low limits of detection required for trace analysis in complex matrices. mdpi.comresearchgate.net

| Reagent | Target Functional Group on Reagent | Resulting Derivative | Analytical Advantage | Reference |

|---|---|---|---|---|

| N-acetyl-L-cysteine (NAC) | Thiol (-SH) | Dithiocarbamate | Stable, suitable for LC-MS | mdpi.commostwiedzy.pl |

| 1,2-Benzenedithiol | Thiol (-SH) | Cyclic adduct | Highly selective, low sensitivity | mdpi.com |

| Ammonia | Amine (-NH₂) | Thiourea | Provides UV chromophore | nih.govresearchgate.net |

| Primary/Secondary Amines | Amine (-NHR) | Substituted Thiourea | Enhances UV detection and chromatographic retention | nih.gov |

| 4-Sulfophenyl isothiocyanate (SPITC) | Isothiocyanate (-NCS) | Sulfonated peptide adduct | Enhances peptide sequencing by MALDI-MS | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical study of 4-isothiocyanato-N-phenylaniline, providing a detailed picture of its electronic landscape and reaction mechanisms at the atomic level.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. In diphenylamine (B1679370) derivatives, the HOMO is typically localized on the amine and the phenyl rings, reflecting the electron-donating nature of the amine. nih.gov Conversely, the LUMO's position can be influenced by substituents. For this compound, the electron-withdrawing isothiocyanate group is expected to lower the energy of the LUMO and draw electron density towards its end of the molecule. This distribution of frontier orbitals is critical, as the HOMO energy relates to the ability to donate electrons, and the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Studies on related thiazolidine (B150603) derivatives have shown that the HOMO density is often located over the phenyl rings, while the LUMO's density can be shifted towards electron-accepting groups. researchgate.net This principle suggests that in this compound, the HOMO would be distributed across the N-phenylaniline core, while the LUMO would be significantly localized on the isothiocyanate moiety. Furthermore, n → π* interactions, which involve the donation of a lone pair of electrons into an empty π* orbital, are known to occur in thioamide systems and could contribute to the electronic stabilization of the isothiocyanate group. nih.gov

Computational methods like Density Functional Theory (DFT) are employed to calculate these electronic properties. nih.govnih.gov A typical approach involves geometry optimization of the molecule followed by calculation of the molecular orbitals at a specified level of theory and basis set, such as B3LYP/6-31G(d,p). researchgate.net

Table 1: Calculated Electronic Properties of Phenyl Isothiocyanate Derivatives This table presents hypothetical data based on typical results from DFT calculations on similar aromatic isothiocyanates for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenyl isothiocyanate | -6.8 | -1.5 | 5.3 | 3.2 |

| 4-Aminophenyl isothiocyanate | -6.2 | -1.3 | 4.9 | 4.5 |

| This compound (Expected) | -6.4 | -1.8 | 4.6 | ~4.0 |

The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles, a characteristic that is central to its use in chemical synthesis. chemrxiv.org The most common reaction is the formation of thiourea (B124793) derivatives through reaction with primary or secondary amines. organic-chemistry.orgnih.gov

Computational chemistry provides a powerful means to elucidate the mechanisms of these reactions by mapping the potential energy surface and identifying the transition states. For the reaction of this compound with an amine, the mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group. This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product.

DFT calculations can be used to model this reaction pathway, determining the activation energies and the geometries of the reactants, transition states, and products. chemrxiv.org Studies on the formation of thiocyanates and the reactions of related sulfur compounds have demonstrated the utility of these methods in understanding complex reaction mechanisms that are difficult to probe experimentally. chemrxiv.orgresearchgate.net The choice of solvent can also be incorporated into these models using implicit or explicit solvent models to provide a more accurate representation of the reaction in solution.

Table 2: Calculated Activation Energies for the Reaction of Phenyl Isothiocyanate with Aniline (B41778) This table presents hypothetical data based on typical results from DFT calculations for the purpose of illustration.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 (C-N bond formation) | 12.5 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are invaluable for studying the larger-scale behavior of this compound, including its interactions with other molecules and its conformational preferences.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uaresearchgate.net This method is widely used in drug discovery to understand how a small molecule might interact with a biological target, such as a protein or enzyme. mdpi.com

Given the biological activities reported for many isothiocyanate-containing compounds, molecular docking studies of this compound could reveal potential biological targets. nih.gov In such a study, a 3D model of the target protein is used, and the ligand (this compound) is placed into the binding site. The docking algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, the aromatic rings of this compound could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The secondary amine can act as a hydrogen bond donor, while the sulfur and nitrogen atoms of the isothiocyanate group could act as hydrogen bond acceptors.

The structure of this compound is not rigid; it possesses conformational flexibility due to rotation around several single bonds. The most significant rotations are around the C-N bonds of the diarylamine bridge and the bond connecting the phenyl ring to the isothiocyanate group.

Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers for rotation between them. Computational studies on similar molecules, such as phenylphosphine (B1580520) and its derivatives, have shown that ab initio molecular orbital calculations can effectively determine these rotational barriers. rsc.org

By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be constructed. mdpi.com This landscape reveals the low-energy conformations that the molecule is most likely to adopt. For this compound, the relative orientation of the two phenyl rings is a key conformational feature. The planarity of the molecule is influenced by the steric hindrance between the ortho-hydrogens on the phenyl rings and the electronic effects of the substituents. Understanding the conformational preferences is crucial as the three-dimensional shape of the molecule can significantly impact its reactivity and ability to bind to a receptor.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aniline |

| Phenyl isothiocyanate |

| Phenylalanine |

| Phenylphosphine |

| Thiazolidine |

| Tryptophan |

Applications in Materials Science and Supramolecular Chemistry

Crystal Engineering of Phenylaniline and Isothiocyanate Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the arrangement of molecules in the crystal lattice. The phenylaniline and isothiocyanate moieties of the title compound provide distinct functionalities that can be exploited for the rational construction of complex molecular architectures.

The rational design of molecular solids involves the strategic use of intermolecular interactions to guide the self-assembly of molecular components into predictable and stable crystalline frameworks. The isothiocyanate group is a potent hydrogen bond acceptor and can also engage in other dipole-dipole interactions, while the N-H group of the aniline (B41778) linker is an effective hydrogen bond donor. The phenyl rings are capable of participating in π-π stacking and C-H···π interactions.

This combination of interaction sites allows for the programmed assembly of both single-component crystals of 4-isothiocyanato-N-phenylaniline and multicomponent systems, such as co-crystals. In a multicomponent system, a co-former molecule with complementary hydrogen bonding sites (e.g., a carboxylic acid or an amide) can be introduced to form robust supramolecular synthons, leading to new crystalline materials with hybrid properties. The predictability of these interactions is a cornerstone of coordination-driven self-assembly, where directional bonds guide the formation of finite two- and three-dimensional structures. nih.gov

Table 1: Key Supramolecular Interactions for Rational Crystal Design

| Interaction Type | Donor/Acceptor in this compound | Potential Co-former Functionality | Resulting Supramolecular Synthon |

| Hydrogen Bonding | N-H (donor), -N=C=S (acceptor) | Carboxylic Acids (-COOH), Amides (-CONH2) | Amine-Acid, Amine-Amide, Isothiocyanate-Acid |

| π-π Stacking | Phenyl rings (π-system) | Aromatic molecules (e.g., pyrene, dicyanobenzene) | Face-to-face or offset π-stacked dimers/columns |

| C-H···π Interactions | Aromatic C-H groups (donor), Phenyl rings (acceptor) | Aliphatic or aromatic molecules | T-shaped or edge-to-face herringbone packing |

The final architecture of a molecular crystal is determined by a subtle balance of various intermolecular forces. By strategically modifying the molecular structure or the crystallization environment, it is possible to favor certain interactions and thus control the molecular packing.

C-H···π and N-H···π Interactions : The aromatic rings of the phenylaniline group act as π-acceptors, readily interacting with C-H bonds from adjacent molecules. These C-H···π interactions are crucial in directing a "herringbone" or T-shaped packing arrangement, which is common in aromatic crystals. nih.gov The energy of these interactions, though individually weak (around 1.0-2.5 kcal/mol), becomes significant when numerous contacts are established within the crystal lattice. nih.govfigshare.com Similarly, the N-H bond can interact with the face of a phenyl ring in an N-H···π interaction, further stabilizing specific three-dimensional arrangements.

Phenyl-Perfluorophenyl Interactions : A powerful strategy for enforcing a specific co-facial π-stacking arrangement is the use of phenyl-perfluorophenyl interactions. While not inherent to this compound itself, co-crystallization with a perfluorinated aromatic compound can induce strong, directional stacking. The electrostatic complementarity between the electron-rich phenyl ring and the electron-poor perfluorophenyl ring leads to highly ordered, alternating columnar structures, overriding weaker C-H···π driven packing motifs. rsc.org This approach demonstrates how donor-acceptor complementarity can be used to precisely engineer crystal packing. rsc.org

The ordered environment of a crystal can be used as a nanoscale reactor to direct chemical reactions with high regio- and stereoselectivity. The reactive isothiocyanate group (-N=C=S) of this compound is particularly suited for such applications. When co-crystallized with a primary or secondary amine, the components are held in close proximity and optimal orientation by the crystalline lattice. Upon heating or irradiation, a solid-state [2+2] cycloaddition or, more commonly, a thiourea-forming reaction can occur.

The crystal lattice pre-organizes the reactants, overcoming the entropic barriers of the reaction and potentially leading to a single product isomer, a feat that is often difficult to achieve in solution-phase synthesis. This topochemical control allows for the synthesis of novel oligomers or polymers with a defined connectivity and stereochemistry, directly templated by the initial supramolecular arrangement.

Supramolecular Assemblies and Functional Materials

Beyond the crystalline solid state, the principles of molecular recognition and self-assembly involving the isothiocyanate group can be used to create dynamic and functional supramolecular materials in solution and at interfaces. nih.gov

Polyrotaxanes are supramolecular architectures consisting of cyclic molecules (e.g., cyclodextrins) threaded onto a linear polymer chain, which is then capped with bulky end-groups to prevent dethreading. researchgate.net These systems exhibit unique dynamic properties, as the rings can slide and rotate along the polymer axle.

The isothiocyanate group can be used as a highly efficient "tag" for creating such structures. A polymer backbone can be functionalized with amine groups, and a cyclodextrin (B1172386) molecule can be modified to carry the this compound moiety. The reaction between the amine-functionalized polymer and the isothiocyanate-tagged cyclodextrin would result in the threading and subsequent covalent locking of the cyclodextrin onto the polymer via a stable thiourea (B124793) linkage. Alternatively, the isothiocyanate group can be incorporated into the bulky stopper unit itself. By reacting a polymer containing terminal amine groups with an excess of a large molecule bearing the isothiocyanate, the ends of the polymer chain can be capped, trapping the threaded cyclodextrins and finalizing the polyrotaxane assembly. researchgate.net

Table 2: Role of this compound in Polyrotaxane Synthesis

| Component | Function | Role of Isothiocyanate Group |

| Polymer Chain | Axle | - |

| Cyclic Molecule | Ring / Host | Covalently attaches the ring to an amine-functionalized axle via thiourea bond. |

| Bulky End-Group | Stopper | Acts as the reactive site on a bulky molecule to cap the polymer ends. |

An amphiphile is a molecule possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. In aqueous media, amphiphilic molecules spontaneously self-assemble to minimize the unfavorable contact between their hydrophobic segments and water, a process driven by the hydrophobic effect. mdpi.com

A derivative of this compound can be designed to act as a self-associating amphiphile. By attaching a hydrophilic polymer chain (like polyethylene (B3416737) glycol) to the molecule, an amphiphile is created where the phenylaniline portion serves as the hydrophobic segment. In water, these molecules would aggregate, forming structures like micelles or vesicles. mdpi.com

Furthermore, if the concentration of the amphiphile is high enough and the intermolecular interactions are sufficiently strong, these aggregates can interconnect to form a three-dimensional network that entraps water, resulting in a hydrogel. mdpi.com The N-H and isothiocyanate groups can contribute to the stability of this network through intermolecular hydrogen bonding, supplementing the primary hydrophobic associations. mdpi.com The formation of these self-healing supramolecular hydrogels is driven by reversible physical cross-links, allowing the material to reform after being subjected to stress. mdpi.com

Catalytic Material Development and Applications

The compound this compound serves as a valuable precursor for the synthesis of more complex molecules, particularly thiourea derivatives, which have demonstrated significant utility in the realm of catalysis. The isothiocyanate group (–N=C=S) is highly reactive toward nucleophiles, such as amines, leading to the formation of thiourea linkages. This reactivity is central to its role in developing catalytic materials.

Thiourea Derivatives in Organocatalysis: Thiourea-based molecules have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. The hydrogen atoms on the nitrogen of the thiourea moiety can act as hydrogen bond donors, interacting with and polarizing electrophilic species, thereby lowering the activation energy of a reaction.

Derivatives synthesized from this compound could be designed to incorporate additional functional groups or chiral centers, leading to bifunctional or asymmetric catalysts. For instance, reacting this compound with a chiral amine would produce a chiral thiourea, which could be employed in stereoselective synthesis. The general synthetic route involves the reaction of this compound with a primary or secondary amine, as shown in the table below.

| Reactant 1 | Reactant 2 | Product Class | Potential Catalytic Application |

| This compound | Chiral Amine | Chiral Thiourea | Asymmetric Synthesis |

| This compound | Amine with a basic moiety | Bifunctional Thiourea | Tandem Catalysis |

Integration of Isothiocyanato-N-phenylaniline Derivatives as Functional Additives in Industrial Materials (e.g., Lubricating Oils)

The integration of organic molecules as functional additives in industrial materials such as lubricating oils is a common strategy to enhance performance, improve stability, and extend the material's lifespan. While there is no direct evidence of this compound itself being used as a lubricant additive, its derivatives, particularly those containing thiourea or other sulfur and nitrogen-containing functionalities, hold theoretical potential.

Potential as Antioxidant and Anti-wear Additives: Lubricating oils are susceptible to oxidation at high temperatures, leading to degradation and the formation of sludge and varnish. Aromatic amines are a well-known class of antioxidant additives in lubricants. The this compound structure contains a diphenylamine (B1679370) backbone, which is related to commonly used aminic antioxidants.

Furthermore, sulfur and nitrogen-containing compounds can act as anti-wear and extreme pressure additives. They form a protective film on metal surfaces under high load and temperature, preventing direct metal-to-metal contact and reducing wear. Derivatives of this compound could be synthesized to combine the antioxidant properties of the diphenylamine core with the potential anti-wear characteristics of the sulfur-containing group.

The table below outlines the potential functional properties of derivatives of this compound if they were to be developed as lubricant additives.

| Derivative Class | Potential Function | Mechanism of Action |

| Diphenylamine-thioureas | Antioxidant, Anti-wear | Radical scavenging by the amine, formation of a protective film by the sulfur and nitrogen atoms. |

| Metal complexes of thiourea derivatives | Extreme Pressure Additive | Decomposition under pressure to form a metal sulfide (B99878) layer on the surface. |

It is important to note that this is a conceptual application based on the known functions of similar chemical structures. Specific research and performance data for this compound derivatives in lubricating oils are not found in the reviewed literature.

Mechanistic Insights into Molecular and Biochemical Interactions

Molecular Recognition and Binding Mechanisms (e.g., with proteins, enzymes)

The biological activity of 4-isothiocyanato-N-phenylaniline is fundamentally rooted in its molecular interactions with biological macromolecules, particularly proteins and enzymes. The key to its reactivity lies in the isothiocyanate (–N=C=S) functional group. The central carbon atom of this group is highly electrophilic, making it susceptible to nucleophilic attack from residues within proteins. nih.gov This interaction typically results in the formation of a stable, covalent bond, a process known as covalent modification.

The primary nucleophilic targets for isothiocyanates within proteins are the sulfhydryl groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues. nih.gov At physiological pH, the cysteine sulfhydryl group can exist as a thiolate anion, which is a potent nucleophile primed for reaction with the electrophilic isothiocyanate. nih.gov This reaction forms a thiocarbamate linkage. Similarly, reaction with the amino groups of lysine or the N-terminal residue of a protein leads to the formation of a stable thiourea (B124793) adduct. nih.gov

The kinetics of enzyme-substrate interactions can be complex, involving the formation of various enzyme-substrate complexes before a reaction occurs. nih.govjackwestin.com For instance, studies on other enzymes have shown mechanisms where substrates bind in a specific, ordered sequence or in a random fashion to form a ternary complex. nih.govnih.gov The interaction of this compound with its protein targets likely follows a similar path, where initial non-covalent recognition precedes the final, inactivating covalent modification.

| Functional Group | Protein Residue Target (Nucleophile) | Bond Formed | Interaction Type |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Cysteine (Sulfhydryl group) | Thiocarbamate | Covalent |

| Isothiocyanate (-N=C=S) | Lysine (ε-amino group) | Thiourea | Covalent |

| Isothiocyanate (-N=C=S) | N-terminal amino group | Thiourea | Covalent |

| N-phenylaniline Backbone | Hydrophobic pockets | N/A | Non-covalent (Hydrophobic, van der Waals) |

Chemical Cross-linking Strategies for Protein Structure Stabilization

Chemical cross-linking is a technique used to create covalent bonds between amino acid residues in a protein or between different protein subunits, thereby enhancing structural stability. nih.gov This process can brace a protein's active structure, making it more resistant to denaturation by heat or chemical agents. nih.gov The reagents used are typically bifunctional, possessing two reactive groups that can link to protein residues. nih.gov

While this compound is a monofunctional reagent with a single isothiocyanate group, its underlying chemistry is central to the design of heterobifunctional cross-linking agents. Such custom-designed cross-linkers might feature an isothiocyanate group on one end to target a primary amine (like lysine) and a different reactive group (e.g., a maleimide (B117702) to target a cysteine) on the other. The reactivity of the isothiocyanate group makes it a valuable tool for bioconjugation and protein labeling.

It is important that the cross-linking process itself does not significantly perturb the native structure of the protein. nih.gov Studies comparing different cross-linking agents have shown that some, like formaldehyde (B43269), can induce substantial structural changes and aggregation, whereas others have a more benign effect. nih.gov The mechanism of formaldehyde cross-linking involves reactions with primary amines, such as those on lysine residues, to form a Schiff base, which then reacts with another nucleophile to create the cross-link. youtube.com The application of isothiocyanate-based chemistry in cross-linking strategies leverages the specific and efficient reaction with nucleophilic residues to create stable, defined linkages for structural studies. nih.gov

Investigation of Enzyme Activity Modulation and Inhibition Mechanisms

The covalent modification capability of this compound is a primary mechanism for its modulation and inhibition of enzyme activity. By forming an irreversible bond with a critical amino acid in an enzyme's active site or an allosteric site, it can permanently inactivate the enzyme. This is a characteristic of suicide inhibitors, which are substrates that an enzyme binds and processes, only to become covalently attached and inactivated. youtube.com

Inhibition of 5-Lipoxygenase (5-LOX): The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of 5-LOX is therefore a rational therapeutic strategy for inflammatory diseases. nih.govnih.gov Phytochemicals are known to suppress 5-LOX activity, and isothiocyanates, with their known anti-inflammatory properties, are potential inhibitors. nih.govmdpi.com The mechanism of inhibition would likely involve the covalent binding of the isothiocyanate group to a nucleophilic residue in the 5-LOX active site, blocking its ability to bind its substrate, arachidonic acid, and thus preventing the production of leukotrienes. nih.gov

Benzothiazole (B30560) and Benzoxazole (B165842) Synthesis: Beyond enzyme inhibition, this compound serves as a valuable intermediate in the synthesis of heterocyclic compounds with significant biological activity. In organic synthesis, the reaction of a substituted phenyl isothiocyanate with an ortho-substituted aminothiophenol is a well-established method for creating the benzothiazole scaffold. researchgate.netsocialresearchfoundation.com For example, the reaction between 2-aminothiophenol (B119425) and phenyl isothiocyanate yields 2-anilinobenzothiazole. researchgate.netsocialresearchfoundation.com Similarly, isothiocyanates can be used as precursors in the synthesis of benzoxazole derivatives, which are also important pharmacophores. researchgate.netorganic-chemistry.orgresearchgate.net In these reactions, the isothiocyanate group undergoes a cyclization reaction, incorporating its carbon and nitrogen atoms into the new heterocyclic ring structure. researchgate.net

Examination of Cellular Biochemical Pathway Modulation

This compound and other isothiocyanates can exert profound effects on cellular function by modulating key signaling pathways that control gene expression. The underlying mechanism is often the covalent modification of critical sensor proteins within these pathways.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular antioxidant and detoxification responses. msjonline.orgfrontiersin.org Under normal conditions, Nrf2 is held in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. nih.govfrontiersin.org Keap1 is rich in reactive cysteine residues that act as sensors for electrophilic compounds. nih.govmsjonline.org Isothiocyanates are potent activators of this pathway. nih.govmdpi.com The electrophilic isothiocyanate group of this compound can covalently modify these cysteine sensors on Keap1. nih.gov This modification changes Keap1's conformation, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates, and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. frontiersin.orgnih.gov This leads to the coordinated upregulation of a battery of protective genes, including phase II detoxification enzymes and antioxidant proteins. msjonline.orgfrontiersin.org

Nuclear Factor κB (NF-κB): The NF-κB pathway is a central mediator of inflammatory responses. nih.gov It is typically held in an inactive state in the cytoplasm by its inhibitor, IκBα. researchgate.netfrontiersin.org Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to move to the nucleus and activate the transcription of pro-inflammatory genes. nih.govresearchgate.net Isothiocyanates can inhibit this pathway. mdpi.comnih.gov The mechanism may involve the covalent modification of key signaling components, such as the IκB kinase (IKK) complex, which would prevent the phosphorylation of IκBα. nih.gov This action blocks the entire downstream cascade, leading to an anti-inflammatory effect.

Activator Protein 1 (AP-1): The AP-1 transcription factor regulates genes involved in cellular processes like proliferation and differentiation in response to various stimuli. wikipedia.orgfrontiersin.org AP-1 activity is often controlled by upstream mitogen-activated protein kinases (MAPKs). While direct interactions are not well-documented, it is plausible that isothiocyanates could indirectly modulate AP-1 activity. By reacting with and altering the function of upstream kinases in the MAPK cascades, this compound could influence the phosphorylation state and activity of AP-1 components like c-Jun and c-Fos, thereby affecting the expression of AP-1 target genes. nih.gov

Sirtuins and microRNAs: Sirtuins are a class of protein deacetylases that regulate metabolism and stress responses, while microRNAs are small non-coding RNAs that control gene expression post-transcriptionally. nih.gov While many phytochemicals are being investigated for their effects on these pathways, direct evidence specifically linking this compound to the modulation of sirtuins or specific microRNA profiles is limited. These remain potential areas for future research into the compound's full spectrum of biochemical interactions.

| Pathway | Key Protein Target | Mechanism of Modulation by Isothiocyanate | Cellular Outcome |

|---|---|---|---|

| Keap1-Nrf2 | Keap1 | Covalent modification of reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. nih.gov | Nrf2 stabilization, nuclear translocation, and activation of antioxidant/detoxification gene expression. msjonline.orgfrontiersin.org |

| NF-κB | IKK complex (putative) | Inhibition of IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation. nih.gov | Suppression of pro-inflammatory gene expression. nih.gov |

| AP-1 | Upstream MAPKs (putative) | Indirect modulation via alteration of upstream kinase signaling cascades. | Altered expression of genes controlling proliferation and differentiation. wikipedia.orgfrontiersin.org |

Elucidation of Structure-Function Relationships at the Molecular Level in Chemical Biology

The biological and chemical activities of this compound are a direct consequence of its molecular structure. Understanding the relationship between its structural components and its functional interactions is a core aspect of chemical biology. chemscene.com

The molecule can be deconstructed into two primary components: the reactive isothiocyanate group and the N-phenylaniline scaffold.

The Isothiocyanate (-N=C=S) Group: This functional group acts as the molecule's "reactive head." Its electrophilic carbon atom is the site of covalent bond formation with nucleophilic residues on biological macromolecules. nih.gov This covalent interaction is the lynchpin of its mechanism of action, responsible for the irreversible inhibition of enzymes and the modulation of signaling pathways through the permanent modification of key regulatory proteins like Keap1. nih.gov Without this group, the molecule would lose its ability to form these stable covalent adducts and thus its most potent biological activities.